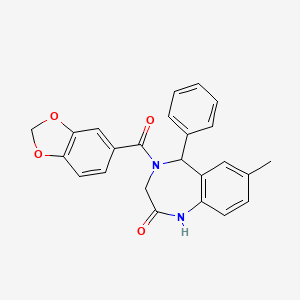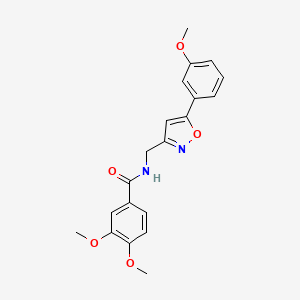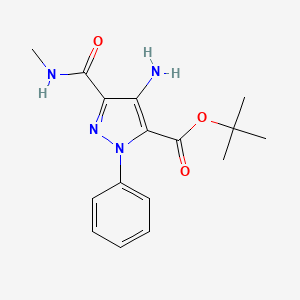![molecular formula C23H24N4O3 B2590278 6-(3,5-二甲氧基苄基)-4-异丙基-1-苯基-1H-吡唑并[3,4-d]哒嗪-7(6H)-酮 CAS No. 946253-52-7](/img/structure/B2590278.png)
6-(3,5-二甲氧基苄基)-4-异丙基-1-苯基-1H-吡唑并[3,4-d]哒嗪-7(6H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a type of pyrazolo[3,4-d]pyridazinone . Pyrazolo[3,4-d]pyridazinones are heterocycles that have shown a wide range of pharmacological activities . They are potentially useful as peripheral vasodilators .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyridazinones involves several steps, and the structure-activity relationship studies have demonstrated the essential role played by the benzyl group at position-6 of the pyrazolopyridazine system . Other types of pyridazinones fused with five and six-membered heterocycles (pyrrole, isoxazole, pyridine, and dihydropyridine), as well as some open models, were prepared and evaluated .科学研究应用
Oncology Research
This compound may exhibit cytotoxic properties against cancer cells. Its ability to interfere with cellular signaling pathways could make it a candidate for anti-cancer drug development. Studies on similar pyrazolopyridine derivatives have shown potential in targeting various cancer cell lines .
Neurological Disorders
Derivatives of pyrazolopyridine have been explored for their neuroprotective effects. This particular compound could be researched for its efficacy in protecting neuronal cells against oxidative stress and apoptosis, which are common pathways involved in neurodegenerative diseases .
Cardiovascular Therapeutics
The structural analogs of this compound have been investigated for their vasodilatory effects. Research could be conducted to assess its potential as a therapeutic agent in treating hypertension and preventing cardiovascular diseases by modulating blood vessel dilation .
Anti-Inflammatory Applications
Due to the presence of the pyrazolopyridine moiety, this compound might possess anti-inflammatory properties. It could be studied for its effectiveness in reducing inflammation in various chronic conditions, such as arthritis or inflammatory bowel disease .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial activity. This compound could be analyzed for its potential to inhibit the growth of bacteria or fungi, contributing to the development of new antibiotics or antifungal agents .
Metabolic Disorders
Research could explore the use of this compound in metabolic disorders. Its influence on enzymes or receptors involved in metabolism might make it a valuable tool in understanding and treating conditions like diabetes or obesity .
Material Science
The unique structure of this compound could be utilized in material science, particularly in the synthesis of organic semiconductors or as a building block for complex molecular architectures .
Analytical Chemistry
As a reagent, this compound could be used in analytical chemistry for the detection of specific ions or molecules. Its reactivity and binding properties might allow for the development of novel sensors or assays .
Each of these applications would require extensive research and validation through experimental studies. The compound’s versatility in various scientific fields highlights its potential as a significant contributor to future research and development. The references provided offer a starting point for further exploration into the compound’s capabilities and uses .
属性
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methyl]-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-15(2)21-20-13-24-27(17-8-6-5-7-9-17)22(20)23(28)26(25-21)14-16-10-18(29-3)12-19(11-16)30-4/h5-13,15H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPWWIXCMJKHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2590204.png)
![2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2590206.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)


![N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2590210.png)



![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)

